2-[(4-Bromophenyl)amino]propanamide
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Overview
Description
2-[(4-Bromophenyl)amino]propanamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of propanamide where the amino group is substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)amino]propanamide typically involves the reaction of 4-bromoaniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-bromoaniline attacks the carbonyl carbon of propanoyl chloride, forming the desired amide product.
Reaction Scheme: [ \text{4-Bromoaniline} + \text{Propanoyl Chloride} \rightarrow \text{this compound} ]
Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: 0-5°C
- Base: Triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)amino]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in tetrahydrofuran
Major Products
Substitution: 2-[(4-Methoxyphenyl)amino]propanamide
Oxidation: 2-[(4-Nitrophenyl)amino]propanamide
Reduction: 2-[(4-Bromophenyl)amino]propanol
Scientific Research Applications
2-[(4-Bromophenyl)amino]propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]propanamide
- 2-[(4-Fluorophenyl)amino]propanamide
- 2-[(4-Methylphenyl)amino]propanamide
Comparison
2-[(4-Bromophenyl)amino]propanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative exhibits different reactivity and binding characteristics, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(4-bromoanilino)propanamide |
InChI |
InChI=1S/C9H11BrN2O/c1-6(9(11)13)12-8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H2,11,13) |
InChI Key |
IOBAITYDGGOFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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